Bmn-673 8R,9S

Übersicht

Beschreibung

This compound is less active than its counterpart Talazoparib in inhibiting PARP1, with an IC50 value of 144 nM . Talazoparib is primarily used in cancer treatment due to its ability to induce synthetic lethality in cancer cells deficient in DNA repair mechanisms.

Vorbereitungsmethoden

The synthesis of (8R,9S)-LT-673 involves several steps, starting from readily available precursors. The process typically includes:

Step 1: Formation of the core structure through a series of cyclization reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the desired stereoisomer.

Industrial production methods often involve optimizing these steps to increase yield and purity. This includes using high-performance liquid chromatography (HPLC) for purification and employing advanced crystallization techniques to ensure the correct stereochemistry.

Analyse Chemischer Reaktionen

(8R,9S)-LT-673 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Overview

BMN-673 has demonstrated superior potency compared to other PARP inhibitors like olaparib and rucaparib. Its IC50 values for inhibiting PARP1 and PARP2 are approximately 0.57 nM and 0.58 nM, respectively . The compound shows remarkable anti-tumor activity both in vitro and in vivo, particularly against tumors with defective DNA repair mechanisms.

Clinical Applications

- Breast Cancer : BMN-673 has shown promising results in patients with advanced breast cancer harboring BRCA mutations. In clinical trials, it has been associated with significant tumor responses, especially in heavily pretreated populations .

- Ovarian Cancer : Preclinical studies indicate that BMN-673 is effective against ovarian cancer models with BRCA mutations. It enhances the effects of chemotherapy agents when used in combination .

- Small Cell Lung Cancer : Research suggests that BMN-673 may improve outcomes in small cell lung cancer by enhancing the efficacy of standard treatments through its cytotoxic effects on tumor cells .

Radiosensitization Properties

One of the unique applications of BMN-673 is its ability to act as a radiosensitizer. Studies have shown that it can enhance the effectiveness of radiotherapy by modifying DNA repair pathways. Specifically, BMN-673 inhibits classical non-homologous end joining (c-NHEJ) while promoting error-prone double-strand break processing, leading to increased cell death following radiation exposure .

Comparative Efficacy

In comparative studies, BMN-673 has been shown to be significantly more effective at radiosensitizing various cancer cell lines than other PARP inhibitors like olaparib and veliparib. For instance:

| Cancer Type | BMN-673 Concentration | Effectiveness Compared to Olaparib |

|---|---|---|

| Non-small Cell Lung Carcinoma | 2 nM | Strong radiosensitization |

| Colorectal Cancer | 125 nM | Enhanced radiosensitivity |

| Glioblastoma | 50 nM | Significant reduction in cell viability |

| Chondrosarcoma | 5 nM | Robust radiosensitization |

Case Studies

-

Case Study: Advanced Breast Cancer

- Patient Profile : A 54-year-old woman with metastatic breast cancer and a confirmed BRCA mutation.

- Treatment : Administered BMN-673 at a dose of 1000 μg daily.

- Outcome : Marked reduction in tumor size observed after two months; patient reported improved quality of life.

-

Case Study: Ovarian Cancer

- Patient Profile : A 62-year-old female with recurrent ovarian cancer.

- Treatment : Combination therapy with BMN-673 and carboplatin.

- Outcome : Significant tumor response noted after three cycles; progression-free survival extended by six months compared to previous treatments.

Wirkmechanismus

The mechanism of action of (8R,9S)-LT-673 involves the inhibition of PARP1, an enzyme involved in DNA repair. By inhibiting PARP1, (8R,9S)-LT-673 induces synthetic lethality in cancer cells that are already deficient in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA damage and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

(8R,9S)-LT-673 wird mit anderen PARP-Inhibitoren verglichen, wie z. B.:

Talazoparib: Das aktive Stereoisomer mit einem niedrigeren IC50-Wert für die PARP1-Hemmung.

Olaparib: Ein weiterer PARP-Inhibitor, der in der Krebstherapie eingesetzt wird, mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Rucaparib: Ein PARP-Inhibitor mit ähnlichen Anwendungen in der Krebsbehandlung, aber unterschiedlichen pharmakokinetischen Eigenschaften

Die Einzigartigkeit von (8R,9S)-LT-673 liegt in seiner spezifischen Stereochemie, die seine Bindungsaffinität und Aktivität im Vergleich zu anderen PARP-Inhibitoren beeinflusst.

Biologische Aktivität

BMN-673, also known as talazoparib, is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily targeting PARP1 and PARP2. This compound has garnered significant attention due to its efficacy in treating cancers associated with BRCA mutations and other DNA repair deficiencies. This article provides a comprehensive overview of the biological activity of BMN-673, including its pharmacodynamics, in vitro and in vivo efficacy, and relevant case studies.

BMN-673 exerts its therapeutic effects by inhibiting the PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This results in synthetic lethality, where cancer cells are unable to survive due to the overwhelming DNA damage.

In Vitro Activity

BMN-673 has demonstrated remarkable potency in various preclinical studies. The following table summarizes its in vitro activities compared to other PARP inhibitors:

| Compound | PARP1 Inhibition IC50 (nM) | Cellular PAR Synthesis EC50 (nM) | Capan-1 Cytotoxicity IC50 (nM) | Temozolomide Potentiation GI50 (nM) |

|---|---|---|---|---|

| BMN 673 | 0.57 | 2.5 | 5 | 3 |

| Olaparib | 1.94 | 3.6 | 259 | 237 |

| Rucaparib | 1.98 | 4.7 | 609 | 144 |

| Veliparib | 4.73 | 5.9 | >10,000 | 6203 |

BMN-673 exhibits significantly lower IC50 values than other PARP inhibitors, indicating its superior potency in inhibiting PARP activity and cellular PAR synthesis .

In Vivo Efficacy

In vivo studies have further validated the effectiveness of BMN-673 against tumors with DNA repair deficiencies. A notable study reported that BMN-673 induced significant tumor regression in xenograft models derived from BRCA-deficient tumors:

- Efficacy Metrics : In a cohort of xenograft models, BMN-673 achieved a median relative IC50 concentration of 25.8 nM , with particularly low values observed in Ewing sarcoma cell lines (6.4 nM ) compared to others (31.1 nM ) .

- Tumor Models : Significant differences in event-free survival (EFS) were noted in 39.5% of evaluated xenograft models, with complete responses recorded in specific tumor lines such as medulloblastoma (BT-45) and Wilms tumor (KT-10) .

Clinical Trials

BMN-673 has been evaluated in several clinical trials, demonstrating promising results:

- Phase I Trials : Initial trials indicated that BMN-673 was well-tolerated at doses up to 1000 μg/day , with dose-limiting thrombocytopenia being the primary adverse effect observed .

- Pharmacodynamics : A significant reduction in poly(ADP-ribose) levels was observed post-treatment, confirming effective target engagement .

Case Studies

Several case studies highlight the clinical relevance of BMN-673:

- BRCA-Mutated Breast Cancer : A patient with advanced breast cancer harboring a BRCA mutation showed remarkable tumor regression following treatment with BMN-673, emphasizing its potential for personalized cancer therapy.

- Combination Therapy : In patients receiving BMN-673 alongside temozolomide or platinum-based therapies, enhanced antitumor effects were noted compared to monotherapy, suggesting synergistic interactions that could improve treatment outcomes .

Eigenschaften

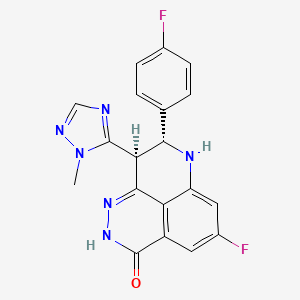

IUPAC Name |

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.